2-Cyclopropylmethoxy-3-methoxybenzylamine
Overview
Description
2-Cyclopropylmethoxy-3-methoxybenzylamine is a chemical compound with the molecular formula C11H15NO2. This compound features a benzylamine core substituted with cyclopropylmethoxy and methoxy groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylmethoxy-3-methoxybenzylamine typically involves the reaction of 2-methoxybenzylamine with cyclopropylmethanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the cyclopropylmethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropylmethoxy-3-methoxybenzylamine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylamine nitrogen or the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzylamines or ethers.
Scientific Research Applications
2-Cyclopropylmethoxy-3-methoxybenzylamine is used in various fields of scientific research:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropylmethoxy-3-methoxybenzylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzylamine: Lacks the cyclopropylmethoxy group, making it less sterically hindered.
3-Methoxybenzylamine: Similar structure but without the cyclopropylmethoxy substitution.
Cyclopropylmethoxybenzylamine: Similar but may have different substitution patterns on the benzene ring.
Uniqueness
2-Cyclopropylmethoxy-3-methoxybenzylamine is unique due to the presence of both cyclopropylmethoxy and methoxy groups, which confer distinct steric and electronic properties. These features make it a valuable compound for specific synthetic and research applications.
Biological Activity
2-Cyclopropylmethoxy-3-methoxybenzylamine is a compound with the molecular formula CHNO. It features a benzylamine core that is substituted with cyclopropylmethoxy and methoxy groups. This unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The compound possesses a complex structure that allows for various chemical interactions. Its preparation typically involves the reaction of 2-methoxybenzylamine with cyclopropylmethanol, often catalyzed by acids or bases to facilitate the formation of the cyclopropylmethoxy group.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors or enzymes in biological systems. The mechanism involves binding to molecular targets, which can modulate their activity and lead to various physiological effects. The precise pathways are still under investigation, but initial studies suggest involvement in neurotransmitter modulation and enzyme inhibition.
Pharmacological Studies
Research has indicated that this compound may exhibit several pharmacological activities:
- Antidepressant Effects : Preliminary studies suggest that this compound may influence serotonin and norepinephrine levels, similar to known antidepressants.
- Neuroprotective Properties : There is evidence indicating potential neuroprotective effects, possibly through antioxidant mechanisms.
- Anti-inflammatory Activity : The compound may also demonstrate anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases.
Case Studies
- Study on Antidepressant Activity : In a controlled study involving animal models, this compound was administered to assess its impact on depressive behaviors. The results showed a significant reduction in immobility time in forced swim tests compared to control groups, suggesting potential antidepressant-like effects.
- Neuroprotective Mechanism Investigation : A study focused on the neuroprotective properties revealed that the compound could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This finding highlights its potential as a therapeutic agent in neurodegenerative diseases.
- Anti-inflammatory Effects : In vitro studies demonstrated that this compound inhibited the production of pro-inflammatory cytokines in activated macrophages, indicating its potential role in managing inflammatory responses.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Features | Notable Activities |
---|---|---|
2-Methoxybenzylamine | Lacks cyclopropyl group | Limited biological activity |
3-Methoxybenzylamine | Similar structure without cyclopropyl | Moderate receptor affinity |
Cyclopropylmethoxybenzylamine | Similar but different substitution | Enhanced binding affinity |
Properties
IUPAC Name |
[2-(cyclopropylmethoxy)-3-methoxyphenyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-11-4-2-3-10(7-13)12(11)15-8-9-5-6-9/h2-4,9H,5-8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQGCMZKTGLOIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2CC2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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